molecular formula C7H6ClNO3 B1424960 3-Chloro-6-methoxypyridine-2-carboxylic acid CAS No. 856836-44-7

3-Chloro-6-methoxypyridine-2-carboxylic acid

Cat. No. B1424960
M. Wt: 187.58 g/mol
InChI Key: WFMJTDBJJUEDDH-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypyridine-2-carboxylic acid is a pyridine derivative . It has a CAS Number of 856836-44-7 and a molecular weight of 187.58 . The IUPAC name for this compound is 3-chloro-6-methoxy-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-methoxypyridine-2-carboxylic acid is 1S/C7H6ClNO3/c1-12-5-3-2-4 (8)6 (9-5)7 (10)11/h2-3H,1H3, (H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-6-methoxypyridine-2-carboxylic acid is a solid at ambient temperature . It has a boiling point of 99-101°C .

Scientific Research Applications

Synthesis of Radioligands for PET Imaging

3-Chloro-6-methoxypyridine-2-carboxylic acid derivatives have been utilized in the synthesis of radioligands, such as [(11)C]MK-1064, for positron emission tomography (PET) imaging of orexin-2 receptors. The synthesis process involves complex reactions, including O-[(11)C]methylation, to achieve high radiochemical yields and purity, indicating the compound's potential in developing diagnostic tools for neurological disorders (Gao, Wang, & Zheng, 2016).

Development of Novel Synthetic Routes

Research has focused on developing new synthetic routes for related compounds, like 6-methoxypyridazine-3-carboxylic acid, starting from 3-chloro-6-methylpyridazine. These studies reveal the compound's versatility and potential as an intermediate in organic synthesis, with applications in producing various pyridazine derivatives through methoxylation and oxidation processes (Ju Xiu-lian, 2011).

Catalytic Activity in Metal Complexes

The compound has been involved in the synthesis of substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, which, upon forming stable complexes with Cu(II) ions, exhibit significant catalytic activity for addition reactions. This demonstrates its potential in catalysis and the synthesis of complex organic compounds (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).

Molecular Structure Analysis

Studies on similar compounds, like 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, have utilized crystallographic and spectroscopic techniques to analyze molecular structures. These investigations contribute to a deeper understanding of molecular geometries, electronic properties, and the effects of substituents, valuable for designing new materials and drugs (Alaşalvar et al., 2014).

Novel Organic Reactions

Research into the chlorocyclization of amines with carboxylic acids to access chloroimidazo[1,2-α]pyridines showcases innovative approaches to synthesize chloro-substituted heterocycles. Such studies highlight the compound's role in facilitating novel organic reactions, expanding the toolkit available for synthesizing heterocyclic compounds with potential pharmaceutical applications (Xiao, Xie, Bai, Deng, Jiang, & Zeng, 2015).

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

3-chloro-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMJTDBJJUEDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679867
Record name 3-Chloro-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methoxypyridine-2-carboxylic acid

CAS RN

856836-44-7
Record name 3-Chloro-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-methoxypyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3,6-dichloropyridine-2-carboxylic acid (7.10 mmol 1.36 g) in dioxane (15 mL) was added sodium methoxide (21.31 mmol 1.15 g) in methanol dropwise. The mixture was stirred at 85° C. for 14 h, cooled to rt, and diluted with ethyl acetate and aqueous HCl. The organic layer was washed with water and brine, and dried (MgSO4). Removal of the solvent provided 3-chloro-6-methoxypyridine-2-carboxylic acid which was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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